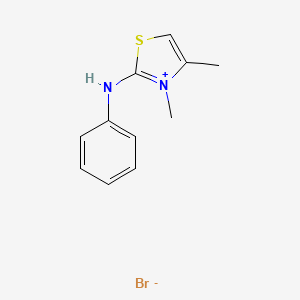

3,4-二甲基-N-苯基-1,3-噻唑-3-鎓-2-胺;溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3,4-Dimethyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide” is a derivative of thiazole, which is a heterocyclic compound . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .

Synthesis Analysis

Thiazoles are synthesized by researchers who have developed compounds containing the thiazole ring with variable substituents as target structures . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

Thiazoles are known to exhibit a wide range of biological activities, such as anti-inflammatory, antitumor, antiviral, anticonvulsant antimycobacterial, antimicrobial, antidiabetic, and antioxidant . The biological activities of most potent 2,4-disubstituted thiazoles have been investigated by various researchers .科学研究应用

钯催化的氨基羰基化反应

研究表明,在钯催化的芳基溴化物的氨基羰基化反应中,二甲基甲酰胺 (DMF) 可作为一氧化碳和二甲胺的有效来源,包括由苯甲胺和苯胺等胺类合成芳基酰胺。这种依赖于一氧化碳原位生成的方法有可能用于合成相关化合物,突出了钯催化反应在有机合成中的多功能性 (Wan、Alterman、Larhed 和 Hallberg,2002)。

抗分枝杆菌活性

已合成相关噻唑化合物的衍生物,并评估了它们对分枝杆菌属细菌的作用。研究发现,这些化合物具有抗分枝杆菌活性,并评估了它们的细胞毒性,表明 3,4-二甲基-N-苯基-1,3-噻唑-3-鎓-2-胺;溴化物的衍生物也可能作为抗菌剂 (de Souza 等人,2002)。

新型芳香亲核取代

关于 3-溴-2-硝基苯并[b]噻吩与胺类反应的研究,导致 N-取代的 3-氨基-2-硝基苯并[b]噻吩,说明了涉及噻唑衍生物的新型亲核取代反应的潜力。这可能暗示了合成类似于 3,4-二甲基-N-苯基-1,3-噻唑-3-鎓-2-胺;溴化物的化合物或对其进行修饰的合成途径,从而扩展了设计新分子的工具包 (Guerrera、Salerno、Lamartina 和 Spinelli,1995)。

钴(II)、镍(II) 和铜(II) 化合物

涉及对映体纯 2-氨基-噻唑的模板反应已用于合成钴(II)、镍(II) 和铜(II) 的配位化合物。这项研究强调了噻唑衍生物在金属配位化学中的潜力,可能带来催化、材料科学或药物化学方面的应用 (Ramírez-Trejo 等人,2010)。

合成新的杂环化合物

合成新的杂环化合物,包括噻唑并[3,2-d][1,4,2]二氮杂磷杂环衍生物,展示了从噻唑鎓溴化物中合成多种杂环化合物的潜力。这可能意味着在设计具有特定功能或性质的新分子方面具有广泛的应用 (Bansal、Mahnot、Sharma 和 Karaghiosoff,1992)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions can lead to changes in the biological activity of the target, resulting in the observed therapeutic effects .

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways . For instance, they may activate or inhibit certain enzymes or receptors in the biological systems , leading to downstream effects such as modulation of neurotransmitter synthesis or energy metabolism .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

未来方向

The future directions in the research of thiazole derivatives like “3,4-Dimethyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide” could involve further exploration of their biological activities and potential applications in medicine. The development of new synthesis methods and the investigation of their structure-activity relationships could also be areas of interest .

属性

IUPAC Name |

3,4-dimethyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.BrH/c1-9-8-14-11(13(9)2)12-10-6-4-3-5-7-10;/h3-8H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMZUODLFNIRPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=[N+]1C)NC2=CC=CC=C2.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24783254 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B2999753.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2999761.png)

![1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2999762.png)

![N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2999763.png)

![N-(sec-butyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2999764.png)

![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2999768.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2999770.png)